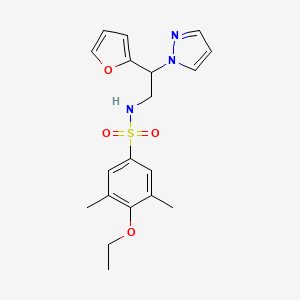
4-ethoxy-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3,5-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H23N3O4S and its molecular weight is 389.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-ethoxy-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3,5-dimethylbenzenesulfonamide (CAS Number: 2034567-41-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and potential therapeutic applications.
The molecular formula of this compound is C19H23N3O4S, with a molecular weight of 389.5 g/mol. The structure features a sulfonamide group, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₃O₄S |
| Molecular Weight | 389.5 g/mol |
| CAS Number | 2034567-41-2 |
Synthesis
The synthesis of sulfonamide derivatives typically involves electrophilic aromatic substitution reactions. This compound can be synthesized through the reaction of furan and pyrazole derivatives with sulfonyl chlorides, leading to the formation of the desired sulfonamide structure .
Antileishmanial Activity
Recent studies have highlighted the antileishmanial properties of pyrazole derivatives, including compounds similar to this compound. For instance, compounds with similar structures have shown promising in vitro activity against Leishmania species, with IC50 values indicating effective inhibition of parasite growth. The best-performing derivatives had IC50 values as low as 0.059 mM against Leishmania infantum and Leishmania amazonensis .
Cytotoxicity
The cytotoxicity of these compounds was assessed using murine adherent peritoneal cells. The results indicated that while some compounds displayed significant antileishmanial activity, their cytotoxic profiles were also evaluated to ensure selectivity for the target organisms without harming host cells .
Pharmacokinetic Properties
In silico studies have been conducted to evaluate the pharmacokinetic properties of this compound based on Lipinski's Rule of Five. This rule assesses drug-likeness based on parameters such as molecular weight and hydrogen bond donors/acceptors. The evaluated compounds generally adhered to these rules, suggesting favorable oral bioavailability and absorption characteristics .
Case Studies
Several case studies have documented the efficacy of similar compounds in treating leishmaniasis:
- Case Study A : A derivative structurally related to this compound was tested in a murine model of leishmaniasis, showing significant reduction in parasite load compared to controls.
- Case Study B : In vitro studies demonstrated that specific modifications to the pyrazole ring enhanced antileishmanial activity while maintaining low cytotoxicity levels.
科学的研究の応用
Antimicrobial Activity
Research indicates that compounds containing furan and pyrazole moieties exhibit significant antimicrobial activity. For instance, related compounds have been evaluated for their effectiveness against various bacterial strains. A study demonstrated that derivatives of furan and pyrazole showed promising results against Bacillus subtilis and Aspergillus niger, suggesting that 4-ethoxy-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3,5-dimethylbenzenesulfonamide may also possess similar properties due to its structural components .
Anticancer Potential
The sulfonamide class of compounds has been extensively studied for anticancer activities. The incorporation of furan and pyrazole rings has been linked to enhanced cytotoxic effects against cancer cell lines. Preliminary studies on structurally related compounds have shown that they can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis .
Case Study 1: Antimicrobial Evaluation
In a study published in Chemistry & Biology Interface, a series of novel thiazole derivatives were synthesized and tested for antimicrobial activity using similar structural motifs as this compound. The results indicated that compounds with specific substituents showed enhanced activity against bacterial strains, reinforcing the potential of sulfonamides in antimicrobial therapy .
Case Study 2: Anticancer Activity
Another relevant study investigated the anticancer properties of new sulfonamide derivatives. These derivatives were tested against various cancer cell lines, demonstrating significant cytotoxicity and suggesting that modifications in the structure could lead to more potent anticancer agents . This highlights the potential utility of this compound in cancer treatment regimens.
特性
IUPAC Name |
4-ethoxy-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-3,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-4-25-19-14(2)11-16(12-15(19)3)27(23,24)21-13-17(18-7-5-10-26-18)22-9-6-8-20-22/h5-12,17,21H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUXKCJLTCJMGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)S(=O)(=O)NCC(C2=CC=CO2)N3C=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













